molecular formula C20H43O8P B13739324 3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate CAS No. 45300-87-6

3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate

Cat. No.: B13739324
CAS No.: 45300-87-6
M. Wt: 442.5 g/mol
InChI Key: PSBRNAUTQGUEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate is an organic phosphate ester with the molecular formula C20H43O8P and a molecular weight of 442.52 g/mol . It is known for its unique structure, which includes multiple ether linkages and a phosphate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate typically involves multiple steps. One common method starts with the reaction of 1-bromotetradecane with tetrahydroxymethylphenol under basic conditions to form 3,6,9,12-tetrahydroxycarbonyl tetradecane. This intermediate is then esterified with phosphoric acid under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate undergoes various chemical reactions, including:

Scientific Research Applications

3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: This compound is studied for its potential role in biological systems, particularly in the context of phosphate metabolism and signaling pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used as an additive in lubricants to improve performance and reduce friction.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors involved in phosphate metabolism. The compound can modulate the activity of these targets, influencing various biochemical pathways. Its multiple ether linkages and phosphate group allow it to form stable complexes with other molecules, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate is unique due to its multiple ether linkages and phosphate group. Similar compounds include:

Properties

CAS No.

45300-87-6

Molecular Formula

C20H43O8P

Molecular Weight

442.5 g/mol

IUPAC Name

2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C20H43O8P/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-15-16-26-17-18-27-19-20-28-29(21,22)23/h2-20H2,1H3,(H2,21,22,23)

InChI Key

PSBRNAUTQGUEPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.